molecular formula C17H14ClNO2 B2898694 5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole CAS No. 478066-25-0

5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole

Cat. No.: B2898694
CAS No.: 478066-25-0
M. Wt: 299.75
InChI Key: QFGBHXXFEVWQJQ-UHFFFAOYSA-N
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Description

5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole is a synthetic organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a phenyl group, a chlorinated methylphenoxy group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole typically involves the reaction of 4-chloro-2-methylphenol with appropriate reagents to introduce the phenoxy group. This is followed by the formation of the oxazole ring through cyclization reactions. Common reagents used in these reactions include chlorinating agents like thionyl chloride and cyclization agents such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazoles and phenoxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole is unique due to its specific combination of a chlorinated phenoxy group and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12-9-14(18)7-8-17(12)20-11-15-10-16(19-21-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGBHXXFEVWQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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